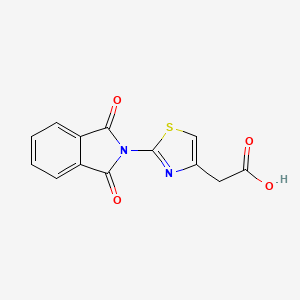![molecular formula C10H17B B12284857 (2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B12284857.png)
(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)borane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)borane: is an organoboron compound characterized by its unique bicyclic structure. This compound is notable for its applications in organic synthesis, particularly in the field of asymmetric synthesis due to its chiral nature. The bicyclic framework provides a rigid structure, which is advantageous in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)borane typically involves the hydroboration of 2,6,6-trimethylbicyclo[3.1.1]heptene with borane reagents. One common method includes the reaction of 2,6,6-trimethylbicyclo[3.1.1]heptene with borane-dimethyl sulfide complex under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar hydroboration techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification of the product is achieved through distillation or crystallization techniques to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions: (2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)borane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding alcohol or ketone.
Reduction: It can be reduced to form different borane derivatives.
Substitution: The boron atom can be substituted with other functional groups through reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halides such as iodine or bromine in the presence of a base.
Major Products Formed:
Oxidation: 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol or 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-one.
Reduction: Various borane derivatives.
Substitution: Compounds with different functional groups replacing the boron atom.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, (2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)borane is used as a chiral reagent for asymmetric synthesis. Its rigid structure helps in achieving high enantioselectivity in various reactions .
Biology and Medicine: The compound has potential applications in medicinal chemistry for the synthesis of chiral drugs. Its derivatives are studied for their biological activity and potential therapeutic uses.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its role as a chiral reagent makes it valuable in the synthesis of enantiomerically pure compounds.
Mecanismo De Acción
The mechanism of action of (2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)borane involves its ability to act as a Lewis acid, facilitating various chemical reactions. The boron atom in the compound can coordinate with nucleophiles, making it a versatile reagent in organic synthesis. The rigid bicyclic structure also contributes to its effectiveness in asymmetric synthesis by providing a stable chiral environment .
Comparación Con Compuestos Similares
Pinane: Another bicyclic compound with a similar structure but different functional groups.
Dihydropinene: Similar in structure but lacks the boron atom.
2,6,6-Trimethylbicyclo[3.1.1]heptane: The parent hydrocarbon without the boron atom.
Uniqueness: The presence of the boron atom in (2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)borane makes it unique compared to its analogs. This boron atom allows the compound to participate in a variety of chemical reactions that its non-boron-containing counterparts cannot. Additionally, its application in asymmetric synthesis sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C10H17B |
|---|---|
Peso molecular |
148.06 g/mol |
InChI |
InChI=1S/C10H17B/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9H,4-5H2,1-3H3 |
Clave InChI |
JOJBKYUGLWAPQL-UHFFFAOYSA-N |
SMILES canónico |
[B]C1CC2CC(C1C)C2(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


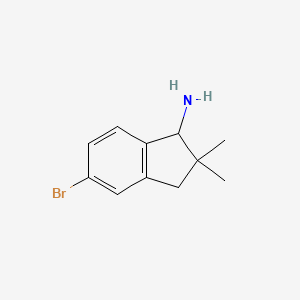
![N2-[[5-(Diphenylmethyl)-2-furanyl]carbonyl]-L-Arginine](/img/structure/B12284788.png)


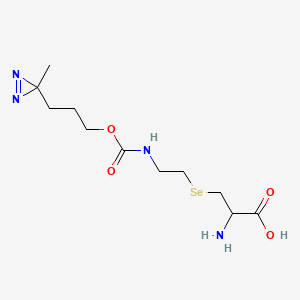


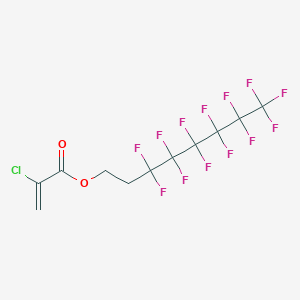
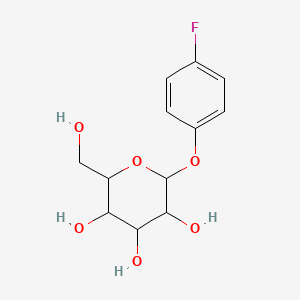

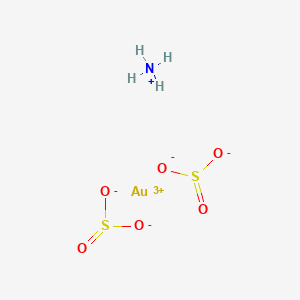
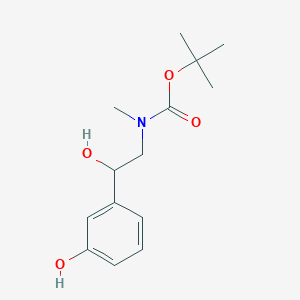
![2-[Tert-butyl(diphenyl)silyl]oxybutan-1-ol](/img/structure/B12284845.png)
